4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide is a complex organic compound characterized by its imidazole ring and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the trifluoromethyl group and the subsequent coupling with the benzamide moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases related to inflammation and oxidative stress.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)aniline
Methyl 4-(1H-imidazol-1-yl)benzoate
4-(1H-imidazol-1-yl)benzaldehyde
Uniqueness: 4-((1H-imidazol-1-yl)methyl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)benzamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c1-27-17-7-6-15(19(20,21)22)10-16(17)24-18(26)14-4-2-13(3-5-14)11-25-9-8-23-12-25/h2-10,12H,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLLBAZUWJKUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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